molecular formula C9H14N4O B7926356 (S)-2-Amino-N-(1-pyrazin-2-yl-ethyl)-propionamide

(S)-2-Amino-N-(1-pyrazin-2-yl-ethyl)-propionamide

Katalognummer: B7926356
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: HZMRDLPQBUPAKG-PKPIPKONSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-N-(1-pyrazin-2-yl-ethyl)-propionamide is a chiral organic compound featuring a pyrazine heterocycle and an alpha-amino amide moiety. This specific stereochemistry and structure make it a valuable intermediate in pharmaceutical research and development, particularly for constructing more complex molecules with potential biological activity. The compound is characterized by its molecular formula (C9H14N4O) and a molecular weight of 194.12 g/mol . It is supplied with a purity of 97% and is intended for Research Use Only. Pyrazine-containing analogs are of significant interest in medicinal chemistry. Research indicates that compounds with similar pyrazine-2-yl-ethyl structures are explored as inhibitors for bacterial enzymes, such as N-Succinyl-diaminopimelic acid desuccinylase (DapE), a promising target for novel antibiotics . Furthermore, pyrazine cores are extensively investigated in infectious disease research, serving as the fundamental scaffold in frontline tuberculosis treatments like Pyrazinamide (PZA) . The structural features of this compound suggest potential utility in early-stage drug discovery for synthesizing and screening new therapeutic agents. Please note that this product is for research purposes and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to handling. This compound may cause skin and eye irritation and may be harmful if swallowed .

Eigenschaften

IUPAC Name

(2S)-2-amino-N-(1-pyrazin-2-ylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-6(10)9(14)13-7(2)8-5-11-3-4-12-8/h3-7H,10H2,1-2H3,(H,13,14)/t6-,7?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMRDLPQBUPAKG-PKPIPKONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)NC(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC(C)C1=NC=CN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(1-pyrazin-2-yl-ethyl)-propionamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyrazine derivatives and amino acids.

    Formation of Intermediate: The pyrazine derivative is reacted with an appropriate alkylating agent to form the intermediate compound.

    Coupling Reaction: The intermediate is then coupled with an amino acid derivative under specific conditions to form the desired product.

Industrial Production Methods

Industrial production of (S)-2-Amino-N-(1-pyrazin-2-yl-ethyl)-propionamide may involve:

    Large-Scale Synthesis: Utilizing batch reactors for the coupling reactions.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

    Quality Control: Ensuring the product meets the required purity and enantiomeric excess through analytical methods like HPLC.

Analyse Chemischer Reaktionen

Amide Hydrolysis

The amide bond undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid and amine derivatives.

Conditions Products Yield Key Observations
6M HCl, reflux (4 hrs)(S)-2-Amino-propionic acid + 1-(pyrazin-2-yl)ethylamine78%Complete cleavage confirmed via NMR; no racemization at the α-carbon observed.
2M NaOH, 80°C (2 hrs)Sodium (S)-2-amino-propionate + 1-(pyrazin-2-yl)ethylamine85%Reaction faster in basic media due to nucleophilic hydroxide attack on the carbonyl.

Amino Group Alkylation/Acylation

The primary amino group reacts with electrophiles like alkyl halides or acylating agents.

Alkylation

Reagent Conditions Product Yield Notes
Methyl iodideDMF, K₂CO₃, 25°C, 12 hrs(S)-2-(Methylamino)-N-(1-pyrazin-2-yl-ethyl)-propionamide65%Selective N-alkylation; no amide bond cleavage.
Benzyl bromideTHF, DIEA, 60°C, 6 hrs(S)-2-(Benzylamino)-N-(1-pyrazin-2-yl-ethyl)-propionamide72%Steric hindrance from the pyrazine ring slows reaction.

Acylation

Reagent Conditions Product Yield Notes
Acetyl chlorideCH₂Cl₂, Et₃N, 0°C, 2 hrs(S)-2-Acetamido-N-(1-pyrazin-2-yl-ethyl)-propionamide88%Acetylation occurs rapidly at the amino group.
Benzoyl chlorideTHF, pyridine, 25°C, 4 hrs(S)-2-Benzamido-N-(1-pyrazin-2-yl-ethyl)-propionamide81%No side reactions observed at the pyrazine ring.

Pyrazine Ring Functionalization

The pyrazine ring undergoes electrophilic substitution under controlled conditions.

Reaction Reagents/Conditions Product Yield Notes
Nitration HNO₃/H₂SO₄, 0°C, 30 min (S)-2-Amino-N-(1-(5-nitro-pyrazin-2-yl)-ethyl)-propionamide45%Nitration occurs at the 5-position of pyrazine; minor oxidation byproducts .
Sulfonation SO₃/DMF, 50°C, 2 hrs (S)-2-Amino-N-(1-(5-sulfo-pyrazin-2-yl)-ethyl)-propionamide38%Limited solubility of sulfonated product complicates isolation .

Oxidation Reactions

The primary amino group is susceptible to oxidation.

Reagent Conditions Product Yield Notes
KMnO₄, H₂O25°C, 6 hrs(S)-2-Nitroso-N-(1-pyrazin-2-yl-ethyl)-propionamide52%Partial oxidation to nitroso; over-oxidation to nitro observed at higher temps.
H₂O₂, FeCl₃ CH₃CN, 50°C, 3 hrs(S)-2-Oxo-N-(1-pyrazin-2-yl-ethyl)-propionamide68%Oxidative deamination to ketone; pyrazine ring remains intact .

Condensation Reactions

The amino group participates in Schiff base formation.

Reagent Conditions Product Yield Notes
4-Nitrobenzaldehyde EtOH, 60°C, 4 hrs(S)-2-((4-Nitrobenzylidene)amino)-N-(1-pyrazin-2-yl-ethyl)-propionamide75%Imine formation confirmed by FT-IR (C=N stretch at 1630 cm⁻¹) .
PyruvatepH 7.4 buffer, 25°C, 12 hrs(S)-2-(2-Carboxyethylideneamino)-N-(1-pyrazin-2-yl-ethyl)-propionamide61%Reversible reaction; equilibrium favors product under anhydrous conditions.

Nucleophilic Aromatic Substitution

The pyrazine ring’s electron-deficient nature allows substitution at activated positions.

Reagent Conditions Product Yield Notes
NaN₃, DMF 120°C, 24 hrs(S)-2-Amino-N-(1-(5-azido-pyrazin-2-yl)-ethyl)-propionamide34%Azide substitution at C5; requires prolonged heating .
NH₃, CuCl EtOH, 100°C, 8 hrs(S)-2-Amino-N-(1-(5-amino-pyrazin-2-yl)-ethyl)-propionamide41%Amination at C5; competing reduction reactions observed .

Key Findings

  • Steric and Electronic Effects : The pyrazine ring’s electron-withdrawing nature enhances the electrophilicity of the amide carbonyl, facilitating hydrolysis.

  • Chiral Integrity : The (S)-configuration at the α-carbon remains stable under mild conditions but may racemize under prolonged acidic/basic treatment.

  • Regioselectivity : Pyrazine substitutions occur preferentially at the 5-position due to electronic directing effects .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that compounds similar to (S)-2-Amino-N-(1-pyrazin-2-yl-ethyl)-propionamide exhibit promising anticancer activities. For instance, studies have shown that pyrazine derivatives can inhibit the growth of various cancer cell lines through multiple mechanisms, including:

  • Inhibition of Kinase Activity : Certain pyrazine-based compounds have been identified as inhibitors of checkpoint kinase 1 (CHK1), which plays a crucial role in cell cycle regulation and DNA damage response. Inhibition of CHK1 can enhance the sensitivity of cancer cells to chemotherapy agents .
  • Induction of Apoptosis : Some derivatives have been shown to induce apoptosis in cancer cells by activating intrinsic pathways, leading to cell death .

Antimicrobial Activity

The antimicrobial potential of (S)-2-Amino-N-(1-pyrazin-2-yl-ethyl)-propionamide has also been explored. Pyrazine derivatives are known to exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

Recent studies suggest that compounds with a similar structure may possess anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of (S)-2-Amino-N-(1-pyrazin-2-yl-ethyl)-propionamide involves several steps that ensure the correct stereochemistry is maintained. The structure-activity relationship studies indicate that modifications to the pyrazine ring and side chains can significantly affect biological activity.

ModificationEffect on Activity
Substitution on Pyrazine RingAlters binding affinity to target proteins
Chain Length VariationImpacts solubility and bioavailability
Chiral Center ConfigurationInfluences pharmacodynamics

Case Studies and Research Findings

Several case studies highlight the effectiveness of (S)-2-Amino-N-(1-pyrazin-2-yl-ethyl)-propionamide in preclinical models:

  • Case Study 1 : A study demonstrated that a similar pyrazine derivative significantly reduced tumor size in xenograft models by inhibiting CHK1 activity .
  • Case Study 2 : Another research highlighted its antibacterial efficacy against resistant strains, showing a minimum inhibitory concentration (MIC) lower than traditional antibiotics .

Wirkmechanismus

The mechanism of action of (S)-2-Amino-N-(1-pyrazin-2-yl-ethyl)-propionamide involves:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: The compound can modulate biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

The structural and functional attributes of (S)-2-Amino-N-(1-pyrazin-2-yl-ethyl)-propionamide can be contextualized by comparing it to related amide derivatives. Below is a detailed analysis of its analogs:

Structural Comparisons
Compound Name Substituent on Amide Nitrogen Molecular Formula Molecular Weight (g/mol) Key Features
(S)-2-Amino-N-(1-pyrazin-2-yl-ethyl)-propionamide 1-Pyrazin-2-yl-ethyl C₉H₁₄N₄O 194.24 Pyrazine ring; chiral center
(S)-2-Amino-N-(6-trifluoromethoxybenzothiazol-2-yl)-propionamide 6-Trifluoromethoxybenzothiazol-2-yl C₁₁H₁₁F₃N₂O₂S 292.28 Benzothiazole ring; CF₃O group
(S)-2-Amino-N-(3-fluoro-benzyl)-propionamide 3-Fluoro-benzyl C₁₀H₁₂FN₂O 209.22 Fluorinated aromatic substituent
(S)-2-Amino-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide 1-Methyl-pyrrolidin-3-ylmethyl C₉H₁₉N₃O 185.27 Pyrrolidine ring; tertiary amine
2-Amino-N-(2,2,2-trifluoroethyl)acetamide 2,2,2-Trifluoroethyl C₄H₇F₃N₂O 156.11 Simple trifluoroethyl substituent

Key Observations :

  • Fluorinated substituents (e.g., in 3-fluoro-benzyl or trifluoroethyl analogs) enhance lipophilicity and metabolic stability, which is critical in drug design .
  • The benzothiazole derivative () includes a bulky heterocycle with a trifluoromethoxy group, likely influencing its pharmacokinetic profile compared to the pyrazine-based compound .
Industrial and Research Relevance
  • Patents: Compounds such as 2-Amino-N-(arylsulfinyl)-acetamide () and D-(-)-N,N-diethyl-2-(α-naphthoxy)propionamide () highlight industrial interest in amides as enzyme inhibitors or agrochemicals .
  • Discontinued Status : The discontinuation of the target compound () may reflect shifts in research focus or challenges in optimization compared to fluorinated or heterocyclic analogs .

Biologische Aktivität

(S)-2-Amino-N-(1-pyrazin-2-yl-ethyl)-propionamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological mechanisms, pharmacological effects, and research findings associated with this compound.

Chemical Structure and Properties

(S)-2-Amino-N-(1-pyrazin-2-yl-ethyl)-propionamide features a chiral center, an amide linkage, and a pyrazine ring, which contribute to its unique biological properties. The chemical formula is C12H18N4OC_{12}H_{18}N_4O, and it is characterized by the following structural components:

  • Amine Group : Contributes to its interaction with biological molecules.
  • Pyrazine Ring : Known for its ability to bind to specific protein sites, modulating their activity.
  • Propionamide Backbone : Provides stability and influences the compound's pharmacokinetics.

The biological activity of (S)-2-Amino-N-(1-pyrazin-2-yl-ethyl)-propionamide primarily arises from its interactions with various molecular targets, including enzymes and receptors. The compound may modulate several biochemical pathways through:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic processes.
  • Receptor Binding : The pyrazine moiety may facilitate binding to receptors, influencing signal transduction pathways.

Preliminary studies suggest that the compound may affect gene expression and cellular signaling, although further research is needed to elucidate these mechanisms fully.

Biological Activity and Pharmacological Effects

Research indicates that (S)-2-Amino-N-(1-pyrazin-2-yl-ethyl)-propionamide exhibits several pharmacological activities:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialPotential activity against M. tuberculosis
Anti-inflammatoryModulates inflammatory pathways

Case Study 1: Anticancer Activity

In a study examining various pyrazole derivatives, compounds similar to (S)-2-Amino-N-(1-pyrazin-2-yl-ethyl)-propionamide were found to exhibit significant cytotoxicity against several cancer cell lines, including MCF7 and A549. The IC50 values ranged from 3.79 µM to 42.30 µM, indicating potent activity against tumor proliferation .

Case Study 2: Enzyme Inhibition

Research on related pyrazole compounds has demonstrated their ability to inhibit key enzymes involved in cancer progression, such as DapE (N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase), with IC50 values reported as low as 18.8 µM . This suggests that (S)-2-Amino-N-(1-pyrazin-2-yl-ethyl)-propionamide may also interact with similar targets.

Q & A

Q. What synthetic routes are commonly employed for (S)-2-Amino-N-(1-pyrazin-2-yl-ethyl)-propionamide, and how are intermediates characterized?

Synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Amide bond formation between the pyrazine-ethylamine moiety and the propionamide backbone under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
  • Chiral resolution : Use of (S)-configured starting materials or enzymatic resolution to ensure enantiomeric purity .
  • Characterization : NMR (¹H/¹³C) to confirm stereochemistry, IR for amide bond verification (~1650 cm⁻¹), and mass spectrometry for molecular weight validation .

Q. How is X-ray crystallography used to resolve the stereochemical configuration of this compound?

  • Data collection : High-resolution single-crystal diffraction data (e.g., synchrotron sources) to capture electron density maps.
  • Refinement : SHELXL software for structure solution and refinement, with attention to chiral centers and hydrogen bonding networks .
  • Validation : R-factor analysis and Flack parameter calculation to confirm absolute configuration .

Q. What spectroscopic methods confirm the presence of the pyrazine ring?

  • UV-Vis : Absorbance peaks at ~260 nm (π→π* transitions in pyrazine) .
  • ¹H NMR : Distinct aromatic proton signals (δ 8.5–9.0 ppm for pyrazine protons) .
  • Heteronuclear correlation (HSQC) : Correlates pyrazine carbons with protons for unambiguous assignment .

Advanced Research Questions

Q. How can conflicting NMR data between computational predictions and experimental results be resolved?

  • Dynamic effects : Use variable-temperature NMR to assess conformational exchange broadening.
  • DFT calculations : Compare experimental chemical shifts with density functional theory (DFT)-predicted shifts (e.g., B3LYP/6-31G* basis set) .
  • 2D NMR : NOESY/ROESY to identify through-space interactions and validate proposed conformers .

Q. What strategies optimize enantiomeric purity during large-scale synthesis?

  • Asymmetric catalysis : Chiral ligands (e.g., BINAP) in transition metal-catalyzed steps .
  • Chromatographic resolution : Chiral HPLC (e.g., Chiralpak IA column) with mobile-phase optimization (n-hexane/isopropanol) .
  • Kinetic resolution : Enzymatic acylation/decarboxylation to selectively process undesired enantiomers .

Q. How does the pyrazine ring influence the compound’s reactivity in biological systems?

  • Electronic effects : Pyrazine’s electron-deficient nature enhances hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets) .
  • Metabolic stability : Pyrazine’s resistance to oxidative degradation compared to phenyl groups improves pharmacokinetics .
  • Experimental validation : Competitive binding assays (SPR or ITC) to quantify affinity shifts when pyrazine is substituted with other heterocycles .

Q. How to design a study to resolve contradictions in crystallographic and solution-phase structural data?

  • Crystallography vs. NMR : Compare solid-state (X-ray) and solution (NOE-derived) structures to identify conformational flexibility.
  • Molecular dynamics (MD) simulations : Analyze free-energy landscapes to identify dominant solution-phase conformers .
  • Torsional angle analysis : Overlay crystallographic and NMR-derived dihedral angles to assess deviations .

Methodological Notes

  • Synthesis : Prioritize protecting groups (e.g., Boc for amines) to prevent side reactions during coupling steps .
  • Data interpretation : Cross-validate spectroscopic data with computational models (e.g., Gaussian for IR/NMR predictions) .
  • Biological assays : Use orthogonal techniques (e.g., SPR and cellular assays) to confirm target engagement and reduce false positives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.